Dimethyl 5-oxononanedioate
Overview
Description
Dimethyl 5-oxononanedioate, also known as nonanedioic acid, 5-oxo-, dimethyl ester, is an organic compound with the molecular formula C₁₁H₁₈O₅. It is a diester derivative of 5-oxononanedioic acid and is characterized by its ester functional groups and a ketone group at the fifth carbon position. This compound is used in various chemical syntheses and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 5-oxononanedioate can be synthesized through the esterification of 5-oxononanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification. The general reaction is as follows:
5-oxononanedioic acid+2methanolsulfuric aciddimethyl 5-oxononanedioate+2water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are optimized to maintain a balance between reaction rate and product purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-oxononanedioate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Nonanedioic acid derivatives.
Reduction: 5-hydroxy-nonanedioic acid derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Dimethyl 5-oxononanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl 5-oxononanedioate depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The ester and ketone functional groups play crucial roles in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 5-oxooctanedioate: Similar structure but with one less carbon in the chain.
Dimethyl 5-oxodecanedioate: Similar structure but with one more carbon in the chain.
Dimethyl 5-oxoundecanedioate: Similar structure but with two more carbons in the chain.
Uniqueness
Dimethyl 5-oxononanedioate is unique due to its specific chain length and the presence of both ester and ketone functional groups. This combination of features makes it particularly useful in certain synthetic applications and research studies.
Properties
IUPAC Name |
dimethyl 5-oxononanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O5/c1-15-10(13)7-3-5-9(12)6-4-8-11(14)16-2/h3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUOGWANLOPQRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(=O)CCCC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50495760 | |
Record name | Dimethyl 5-oxononanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50495760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36596-53-9 | |
Record name | Dimethyl 5-oxononanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50495760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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